2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 1070166-08-3) is a spirocyclic compound with a molecular formula of C₁₅H₂₁ClN₂O and a molecular weight of 280.79 g/mol . Its structure features a benzyl group attached to the 2-position of a 2,8-diazaspiro[4.5]decan-1-one core, with a hydrochloride salt enhancing solubility. The compound is stable at room temperature under dry conditions and is primarily utilized in pharmaceutical research, particularly as a scaffold for drug discovery targeting neurological and metabolic disorders .
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-14-15(6-9-16-10-7-15)8-11-17(14)12-13-4-2-1-3-5-13;/h1-5,16H,6-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSRNCACZHLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the hydrogenation of N-CH2Ph bond followed by substitution with n-hexyl bromide. The resulting N-hexylpiperidone is then used in a three-component reaction with the appropriate amine and thioglycolic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article focuses on its scientific research applications, particularly in the fields of biochemistry and pharmacology, highlighting its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1).
Medicinal Chemistry
- Therapeutic Potential : Due to its inhibitory effects on RIPK1, this compound is being investigated for its potential to treat diseases characterized by necroptosis, such as neurodegenerative disorders and inflammatory diseases. The ability to modulate necroptosis could provide new avenues for therapeutic interventions .
Biological Studies
- Cellular Models : Research has demonstrated that this compound significantly reduces necroptosis in cellular models like U937 cells. This highlights its potential utility in studying cell death mechanisms and developing anti-inflammatory drugs .
Chemical Synthesis
- Building Block : The compound serves as a valuable intermediate in the synthesis of more complex molecules within medicinal chemistry. Its unique structure allows for various modifications that can lead to novel derivatives with enhanced biological activity .
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its efficacy as a RIPK1 inhibitor. For instance, a study highlighted the synthesis of various derivatives that exhibited improved inhibitory activity against RIPK1 . These findings underscore the compound's potential as a lead for developing new therapeutics targeting necroptosis-related diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This inhibition is achieved through the compound’s interaction with the kinase domain of RIPK1, disrupting its function and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Spirocyclic diazaspirodecanes exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of key analogs:
Substituted Benzyl Derivatives
- Phenyl vs. Benzyl : The phenyl-substituted analog (CAS: 1198284-29-5) lacks the benzyl methylene group, reducing steric hindrance and enhancing conformational flexibility .
Alkyl and Fluoroalkyl Derivatives
- Fluorine Effects : Trifluoroethyl and difluoro analogs leverage fluorine’s electronegativity to enhance metabolic stability and blood-brain barrier penetration .
- Methyl Substitution : The methyl derivative (CAS: 211304-63-1) demonstrates reduced molecular weight (232.72 vs. 280.79), favoring aqueous solubility but compromising receptor affinity .
Heterocyclic and Phenethyl Derivatives
- Phenethyl vs. Benzyl : Fenspiride’s phenethyl group extends the hydrophobic tail, optimizing binding to muscarinic receptors .
- Triazole Incorporation : The triazole analog introduces hydrogen-bonding capability, broadening target selectivity .
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The 2,8-diazaspiro[4.5]decan-1-one core is synthetically versatile, enabling rapid derivatization via Suzuki couplings (e.g., boronic acid intermediates) .
- Conformational Dynamics : Ring puckering in spiro compounds (quantified via Cremer-Pople coordinates) influences bioactivity; the 2-benzyl derivative adopts a semi-rigid conformation ideal for allosteric modulation .
Biological Activity
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound's unique structure and biological activity make it a subject of interest for various research studies.
The primary mechanism of action for this compound involves the inhibition of RIPK1, a crucial player in the necroptosis pathway. The compound binds to the kinase domain of RIPK1, effectively inhibiting its activity. This inhibition has significant implications for diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.
Key Findings:
- IC50 Value : The compound exhibits an IC50 value of 92 nM against RIPK1, indicating potent inhibitory activity .
- Cellular Effects : In cellular models like U937 cells, it has demonstrated a significant anti-necroptotic effect, suggesting its potential as a therapeutic agent in conditions where necroptosis is detrimental .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its hydrochloride form enhances solubility in aqueous solutions, which is beneficial for bioavailability.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of diazaspiro compounds indicates that modifications to the spirocyclic framework can significantly alter biological activity. For instance, derivatives with different substituents on the benzyl group or variations in the nitrogen positioning within the spirocycle have been explored for enhanced selectivity and potency against various targets .
Inhibitory Activity Against TYK2/JAK1
A study highlighted a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as selective inhibitors of TYK2/JAK1 pathways. These pathways are critical in mediating immune responses and inflammation . The introduction of spirocyclic scaffolds has been shown to improve selectivity and reduce off-target effects.
Potential Therapeutic Applications
Due to its inhibitory effects on RIPK1, this compound is being investigated for therapeutic applications in:
- Neurodegenerative Diseases : By modulating necroptosis, it may help in conditions such as Alzheimer's disease.
- Inflammatory Disorders : Its role in inhibiting RIPK1 suggests potential benefits in treating diseases characterized by chronic inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one | Spirocyclic | Contains a benzyl group; inhibits RIPK1 | IC50 = 92 nM against RIPK1 |
| 8-Benzoyl-2-benzyl-2,8-diazaspiro[4.5]dec | Spirocyclic with benzoyl | Enhanced binding affinity to certain receptors | Selective TYK2/JAK1 inhibitor |
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane | Carboxylate derivative | Different pharmacological profiles | Variable depending on substitution |
Q & A
Basic: What are the recommended methods for synthesizing 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves cyclization of benzyl-protected spirocyclic amines followed by HCl salt formation. Key steps include:
- Cyclization : Use tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (a common precursor, as seen in ) under acidic or basic conditions to form the spirocyclic core.
- Benzylation : Introduce the benzyl group via nucleophilic substitution or reductive amination.
- Hydrochloride formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether .
Optimization : Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water gradients). Adjust temperature (80–120°C) and solvent polarity (e.g., DMF for high-temperature reactions) to improve yield .
Basic: How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?
Answer:
- NMR : Confirm the spirocyclic structure via H NMR (e.g., characteristic singlet for the spiro carbon protons at δ 3.1–3.5 ppm) and C NMR (carbonyl peak at ~170 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 190.087 (calculated for CHClNO) .
- HPLC : Assess purity (>98%) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Answer:
Discrepancies arise from polymorphic forms or residual solvents. To address:
- Solvent Screening : Test solubility in DMSO, methanol, and water (RT and 60°C) using dynamic light scattering (DLS) to detect aggregates .
- Crystallography : Compare X-ray diffraction patterns of batches to identify polymorphs .
- Karl Fischer Titration : Quantify water content, as hygroscopicity may alter solubility .
Advanced: What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like G protein-coupled receptors (GPCRs), leveraging the spirocyclic scaffold’s conformational rigidity .
- MD Simulations : Run 100-ns simulations (AMBER force field) to analyze stability of ligand-target complexes, focusing on hydrogen bonds between the carbonyl group and catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity using descriptors like LogP (reported as 1.3357) and PSA (41.13 Ų) .
Advanced: How can stereochemical outcomes be analyzed in asymmetric synthesis routes for this spirocyclic compound?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers; validate with polarimetry .
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., tert-butyl carboxylate derivatives in ) .
- NMR Chiral Shift Reagents : Employ Eu(hfc) to induce splitting in H NMR signals of diastereomers .
Basic: What are the key physicochemical properties (e.g., LogP, pKa) that influence the compound’s reactivity and bioavailability?
Answer:
- LogP : Experimentally determined as 1.3357, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- pKa : The secondary amine (N-8) has a pKa ~8.5, enabling protonation in physiological conditions .
- Thermal Stability : Decomposition occurs above 185.5°C (flash point), requiring storage at RT in desiccators .
Advanced: How can researchers validate synthetic routes when intermediates are unstable or prone to degradation?
Answer:
- In Situ Monitoring : Use ReactIR to track transient intermediates (e.g., iminium ions) during cyclization .
- Stabilization : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere (N/Ar) to prevent oxidation of amine groups .
- Low-Temperature Workup : Quench reactions at −20°C to isolate sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
